7-Bromo-2,3,4-trimethyl-1,8-naphthyridine
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Overview
Description
7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the Friedländer approach, which uses green chemistry strategies to achieve the desired product. This method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions or metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
7-Bromo-2,3,4-trimethyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,7-Trimethyl-1,8-naphthyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Shares the bromine substitution but differs in the core structure, leading to different applications and properties.
Uniqueness: 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for functionalization, making it a valuable compound for various research and industrial applications .
Biological Activity
7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The unique structural features of this compound contribute to its biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at position 7 and three methyl groups at positions 2, 3, and 4 on the naphthyridine ring. The presence of bromine is significant as it often enhances biological activity through increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Research indicates that naphthyridine derivatives show promising anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values ranging from 1.47 to 7.88 μM .
- Antimicrobial Activity : Naphthyridine derivatives have been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves interference with microbial DNA synthesis or function .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of naphthyridine compounds through inhibition of pro-inflammatory cytokines and pathways .
Case Studies
- Anticancer Evaluation : In a study evaluating the anticancer activity of various naphthyridine derivatives, this compound was tested against human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents .
- Antimicrobial Activity : Another study focused on the antimicrobial properties of naphthyridine derivatives found that compounds similar to this compound effectively inhibited bacterial growth in vitro. The mechanisms involved may include disruption of bacterial cell walls or interference with metabolic pathways .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various naphthyridine derivatives including this compound:
Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Comparable to 1.47 - 7.88 | Effective | Significant |
6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine | IC50 = 6.53 - 10.00 | Moderate | Moderate |
Nalidixic Acid (first discovered) | Not applicable | Strong | Weak |
The biological activities of naphthyridines are attributed to their ability to interact with specific molecular targets such as enzymes and receptors involved in cancer proliferation and inflammation pathways. For example:
- Cytotoxic Mechanism : Naphthyridines may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.
- Antibacterial Mechanism : These compounds can inhibit bacterial DNA gyrase or topoisomerase IV leading to disruption in DNA replication.
Properties
Molecular Formula |
C11H11BrN2 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
7-bromo-2,3,4-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H11BrN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 |
InChI Key |
LQKYLZMKNZITSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)Br)C |
Origin of Product |
United States |
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